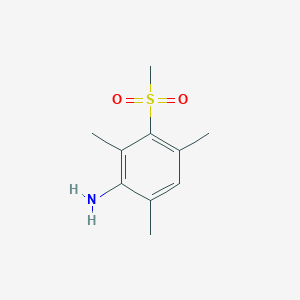![molecular formula C10H11N3O2 B6613031 methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1082865-11-9](/img/structure/B6613031.png)
methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as MAMP, is an important organic compound that has a variety of uses in scientific research. It is a relatively new compound, first synthesized in 2004, and has been used to study a range of biological processes, from enzyme inhibition to drug delivery.
科学的研究の応用
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and protein-protein interactions. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been used to investigate the mechanism of action of drugs that target this enzyme. This compound has also been used to study the delivery of drugs to target cells, as well as to study protein-protein interactions in cells.
作用機序
The mechanism of action of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it is thought to interact with enzymes and other proteins in the cell, leading to changes in their activity or structure. In particular, this compound has been shown to interact with acetylcholinesterase, leading to its inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is involved in the regulation of neuronal transmission, and has also been shown to affect the activity of other enzymes and proteins. In addition, this compound has been shown to affect the expression of genes involved in cell growth, as well as to affect cell signaling pathways.
実験室実験の利点と制限
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is commercially available. In addition, it is relatively stable, and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in aqueous solutions.
将来の方向性
The potential applications of methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are still being explored. Some potential future directions include the development of new drugs that target acetylcholinesterase, the use of this compound to study protein-protein interactions, and the use of this compound as a drug delivery system. In addition, further research into the biochemical and physiological effects of this compound, as well as its mechanism of action, could lead to new insights into the regulation of neuronal transmission and other biological processes.
合成法
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized from 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which is commercially available, through a two-step process. In the first step, the acid is reacted with methyl iodide in the presence of a base to form this compound. In the second step, the product is reacted with a reducing agent to form the desired compound.
特性
IUPAC Name |
methyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)7(11)6-4-3-5-12-9(6)13/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJCJVOGITCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)


![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)


![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)

